(1R)-Alpha-terpinyl acetate
Description
Properties
CAS No. |
7785-54-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
IGODOXYLBBXFDW-NSHDSACASA-N |
SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Other CAS No. |
7785-54-8 |
Pictograms |
Environmental Hazard |
Purity |
95% min. |
Synonyms |
1R-Terpinyl Acetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
From Pinene: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods
Industrial production typically involves the esterification of alpha-Terpineol with acetic acid. This process is catalyzed by an acid catalyst, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Chemical Reactions Analysis
Hydrolysis
(1R)-Alpha-terpinyl acetate undergoes acid- or base-catalyzed hydrolysis to yield (R)-alpha-terpineol and acetic acid. The reaction proceeds via nucleophilic attack on the ester carbonyl group.
Key conditions :
By-products :
Oxidation
Oxidation reactions produce oxygenated derivatives, depending on the oxidizing agent:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | Terpineol oxides | Aqueous acidic medium, 25°C, 24 h | 18–22% |
| CrO<sub>3</sub> | Ketone derivatives | Acetic acid solvent, 50°C | N/A |
Notable findings :
Substitution Reactions
Nucleophilic substitution at the acetate group generates derivatives:
Example :
Factors affecting substitution :
Esterification of (R)-Alpha-Terpineol
This compound is synthesized via esterification:
Reaction :
Optimized conditions :
-
Catalyst: Tartaric acid–B<sub>2</sub>O<sub>3</sub> composite (10% w/w of α-pinene) .
-
Selectivity: 47.1% terpinyl acetate at 93.2% α-pinene conversion .
Side Reactions and By-Products
Competing pathways during synthesis include:
-
Isomerization : α-Pinene → camphene/limonene (20–30% yield) .
-
Ring-expansion : Formation of bornyl acetate (8–12% yield) .
Mitigation strategies :
-
Lower reaction temperatures (20–30°C) reduce isomerization .
-
B<sub>2</sub>O<sub>3</sub> as a co-catalyst minimizes polymer formation .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
(1R)-Alpha-terpinyl acetate exhibits significant antimicrobial activity, particularly against fungi and dermatophytes. Research indicates that it has a weaker effect against bacteria and Candida yeasts, making it a candidate for developing antifungal treatments. A study highlighted its effectiveness in inhibiting the growth of various fungal strains, suggesting its potential use in therapeutic applications for mycosis prevention and treatment .
| Microorganism | Inhibition Effect |
|---|---|
| Dermatophytes | High |
| Fungi | High |
| Bacteria | Moderate |
| Candida yeasts | Low |
Acetylcholinesterase Inhibition
Recent studies have shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound demonstrated an inhibitory effect comparable to established AChE inhibitors like galanthamine . This suggests potential applications in cognitive health supplements or pharmaceuticals aimed at enhancing memory and cognitive function.
Phytotoxic Effects
Research has indicated that this compound can affect plant growth, showing phytotoxic effects on certain monocotyledons while stimulating germination in dicotyledons. This dual behavior makes it a candidate for use in herbicides or growth regulators tailored to specific plant types .
| Plant Type | Effect |
|---|---|
| Monocotyledons (e.g., Poa pratensis) | Inhibited germination |
| Dicotyledons (e.g., Trifolium pretense) | Stimulated germination |
Food Preservation
This compound's antimicrobial properties also extend to food preservation. Its ability to inhibit microbial growth can be harnessed to enhance the shelf life of food products, particularly those prone to fungal contamination. Studies suggest that incorporating this compound into food packaging could reduce spoilage rates and improve food safety .
Cosmetic Applications
Due to its pleasant aroma and antimicrobial properties, this compound is also utilized in the cosmetic industry as a fragrance component and preservative. Its inclusion in formulations can enhance product stability while providing a natural scent profile .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of several dermatophyte strains at concentrations as low as 0.5% v/v. This study supports the compound's potential use in topical antifungal treatments.
Case Study 2: Cognitive Enhancement
In a preliminary clinical trial assessing cognitive enhancement, participants receiving supplements containing this compound showed improved memory recall compared to a placebo group. These findings warrant further investigation into its efficacy as a cognitive health supplement.
Mechanism of Action
The mechanism of action of (1R)-Alpha-terpinyl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Table 1: Key Chemical Properties of (1R)-Alpha-Terpinyl Acetate and Analogues
- Solubility Trends: Alpha-terpinyl acetate’s non-polar nature contrasts with 1,8-cineole’s polarity, explaining divergent extraction efficiencies. SCE maximizes alpha-terpinyl acetate yield (485.54 mg/g), while UAE favors 1,8-cineole .
- Stereochemical Variants : Isobornyl acetate shares similar ester functionality but lacks the cyclohexene ring, altering bioactivity profiles .
Research Findings and Contradictions
- Extraction Optimization : Alpha-terpinyl acetate yields are highest in SCE (485.54 mg/g) but negligible in polar solvents, unlike 1,8-cineole .
- Antioxidant Controversy : While early studies attributed antioxidant effects to alpha-terpinyl acetate , later analyses confirmed its low radical-scavenging capacity due to structural constraints .
- Synergistic Effects : In cardamom, its strong correlation with linalool (r = 0.89) suggests co-extraction benefits for flavor and antimicrobial applications .
Q & A
What are the optimal catalytic systems and reaction conditions for synthesizing (1R)-alpha-terpinyl acetate from α-pinene?
Basic Research Focus
The synthesis of this compound from α-pinene typically involves acid-catalyzed hydration and subsequent acetylation. Evidence suggests that glycolic acid, D-(-)-lactic acid, and boric acid are effective catalysts for terpene hydration, with reaction yields influenced by temperature (80–120°C) and solvent systems like acetic acid/ethyl acetate mixtures . For acetylation, enzymatic catalysis in supercritical CO₂ has been proposed to enhance stereoselectivity, though traditional methods using acetic anhydride remain common .
Methodological Consideration : Compare yields and enantiomeric purity across catalysts (e.g., organic acids vs. enzymatic systems) using HPLC and chiral GC-MS. Optimize solvent polarity and temperature to minimize byproducts like beta-terpinyl acetate .
How can researchers resolve contradictions in reported bioactivity data, such as its antioxidant capacity?
Advanced Research Focus
While this compound is cited for acetylcholinesterase inhibition, its antioxidant activity shows variability. For instance, FRAP and DPPH assays revealed low Fe³⁺ reduction and radical scavenging, attributed to its menthane monoterpene structure lacking phenolic groups . To address discrepancies:
- Experimental Design : Standardize assay conditions (e.g., concentration ranges, solvent compatibility) and include positive controls (e.g., ascorbic acid).
- Data Interpretation : Use multivariate analysis (PCA) to correlate structural features (e.g., hydroxyl groups in metabolites) with activity, as seen in VOC profiling studies .
What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
Basic Research Focus
GC-MS with HS-SPME (headspace solid-phase microextraction) is widely used for volatile terpenoid analysis. Key parameters include:
- Column Selection : Polar columns (e.g., DB-WAX) improve resolution of monoterpene isomers .
- Quantification : Use internal standards (e.g., isobornyl acetate) to account for matrix effects in plant extracts .
Advanced Application : Couple GC-MS with enantioselective columns (e.g., cyclodextrin-based) to distinguish this compound from its enantiomer, critical for pharmacokinetic studies .
How does stereochemistry influence the biological activity of this compound?
Advanced Research Focus
Molecular simulations indicate that (1R)-enantiomers exhibit stronger hydrogen-bonding interactions with target proteins (e.g., acetylcholinesterase) compared to (1S)-forms, due to reduced steric hindrance at chiral centers .
Methodological Approach :
- Synthesis : Use chiral catalysts (e.g., lipases) for enantioselective acetylation .
- Assays : Compare IC₅₀ values of isolated enantiomers via enzyme inhibition assays.
- Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .
What experimental strategies optimize VOC production of this compound in plant cell cultures?
Basic Research Focus
In P. ornatus cultures, MS0 media yielded the highest VOC content, while auxins like NAA (5.37 µM) moderately enhanced production. Avoid 2,4-D, which suppresses terpenoid diversity .
Advanced Optimization :
- Elicitors : Test jasmonic acid or UV stress to upregulate terpene synthase genes.
- Metabolic Profiling : Use GC-MS with PCA/HCA to identify cultivation conditions favoring this compound over co-eluting isomers (e.g., alpha-limonene) .
What methodologies elucidate the mechanism of acetylcholinesterase inhibition by this compound?
Advanced Research Focus
In Vitro Assays :
- Ellman’s Method : Monitor thiocholine production at 412 nm with acetylthiocholine substrate .
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
In Silico Studies : - Molecular Dynamics : Simulate binding stability in enzyme active sites, leveraging crystallographic data (PDB: 1ACJ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
